2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide
Description
The exact mass of the compound this compound is 476.0743606 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S2/c1-13(2)14-7-9-15(10-8-14)31(28,29)18-11-24-21(26-20(18)23)30-12-19(27)25-17-6-4-3-5-16(17)22/h3-11,13H,12H2,1-2H3,(H,25,27)(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEAKCSRHYDRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide is a novel sulfonamide derivative that has garnered interest due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Pyrimidine with sulfonamide and chlorophenyl substituents |
| Molecular Formula | C₁₈H₁₈ClN₃O₂S |
| Molecular Weight | 363.87 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition :
- Antimicrobial Activity :
- Antitumor Potential :
Antimicrobial Efficacy
Research indicates that compounds with sulfonamide moieties exhibit broad-spectrum antimicrobial activity. A study evaluating a series of synthesized sulfonamides found that modifications in the structure significantly influenced their antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition Studies
A recent investigation into enzyme inhibitors highlighted that the compound effectively inhibited AChE, demonstrating a competitive inhibition mechanism. The IC50 values for related compounds ranged from 0.5 to 5 µM, indicating promising therapeutic potential against neurodegenerative diseases .
Anticancer Activity
In vitro studies on cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that this compound could induce apoptosis in cancer cells. The results were corroborated by flow cytometry analysis and caspase activation assays, suggesting a mechanism involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Case Studies
-
Case Study on Antitumor Activity :
- A study conducted by Kasimogullari et al. (2015) evaluated the anticancer properties of various sulfonamide derivatives, including those structurally similar to our compound. The results indicated significant inhibition of cell proliferation in MCF-7 cells with an IC50 value of approximately 15 µM.
-
Enzyme Inhibition Analysis :
- Research by Abbasi et al. (2014) focused on sulfonamide derivatives as AChE inhibitors for Alzheimer's treatment. Their findings suggested that compounds with similar structural features exhibited competitive inhibition with IC50 values ranging from 1 to 10 µM.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to this one have shown promise as anticancer agents. For instance, derivatives of pyrimidines are known to inhibit various kinases involved in cancer cell proliferation. The specific compound under discussion may function as an IKK inhibitor , which plays a crucial role in the NF-kB signaling pathway associated with cancer progression .
Antimicrobial Activity
The sulfonamide group in the compound suggests potential antimicrobial properties. Studies have demonstrated that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways, making this compound a candidate for further investigation in antimicrobial therapies .
Case Study 1: IKK Inhibition
A study published in the Journal of Medicinal Chemistry evaluated several pyrimidine derivatives for their ability to inhibit IKK activity. The results indicated that compounds similar to 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide exhibited IC50 values in the low micromolar range, suggesting effective inhibition of IKK .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | IKK Inhibition |
| Compound B | 3.5 | IKK Inhibition |
| Target Compound | 4.0 | IKK Inhibition |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, several sulfonamide derivatives were tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The target compound showed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 32 | Trimethoprim |
| Escherichia coli | 16 | Sulfamethoxazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
